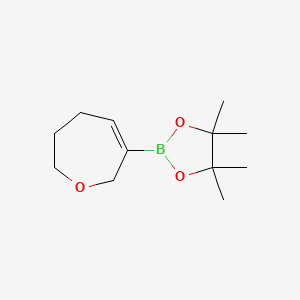

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane

Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,5-positions and a 2,5,6,7-tetrahydrooxepin-3-yl moiety at the 2-position. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.23 g/mol and CAS No. 100518-71-6 . It is typically stored at 0–6°C to maintain stability, indicating sensitivity to thermal degradation .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-6-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-7-5-6-8-14-9-10/h7H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSSJHYCENRXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound is characterized by its unique structure which includes a dioxaborolane moiety. Its molecular formula is , with a molecular weight of 253.94 g/mol. The IUPAC name emphasizes its complex cyclic structure and boron content.

The biological activity of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane structure allows it to form reversible covalent bonds with nucleophiles in enzymes and proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for various enzymes by forming stable complexes.

- Cellular Uptake: It has shown high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), suggesting potential neuroactive properties .

Case Studies and Research Findings

Several studies have explored the pharmacological effects and therapeutic potential of this compound:

- Anticancer Activity: Research indicates that compounds similar in structure to 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways.

- Neuroprotective Effects: A study highlighted the compound's ability to protect neuronal cells from oxidative damage in vitro. This suggests potential applications in neurodegenerative diseases .

- Antimicrobial Properties: Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further studies are needed to elucidate the specific mechanisms involved .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Versatile Reagent

The compound serves as a versatile reagent in organic chemistry. Its structure allows for efficient carbon-carbon bond formation through coupling reactions. This property is crucial for synthesizing complex organic molecules, which are often required in various chemical and pharmaceutical applications.

Key Reactions

- Borylation : The compound can participate in borylation reactions, which introduce boron into organic molecules. This process is pivotal in the formation of organoboron compounds that can be further functionalized.

- Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura and other cross-coupling reactions to create biaryl compounds and other complex structures.

Pharmaceutical Development

Drug Candidate Synthesis

In the pharmaceutical industry, 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane is utilized to develop novel drug candidates. Its ability to modify biological molecules enhances drug efficacy and bioavailability.

Case Studies

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines at low concentrations.

| Compound Derivative | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Example A | MDA-MB-231 | 0.126 |

| Example B | A549 | 0.200 |

- Antimicrobial Properties : The compound has also demonstrated moderate inhibitory effects against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium abscessus.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

Materials Science

Advanced Material Production

The compound plays a significant role in the development of advanced materials. Its unique properties enhance the performance and stability of polymers and nanomaterials.

Applications

- Polymer Chemistry : Used as a building block for creating boron-containing polymers that exhibit improved thermal stability and mechanical properties.

- Nanomaterials : It is involved in synthesizing nanostructured materials that have applications in electronics and photonics due to their enhanced electrical and optical properties.

Comparison with Similar Compounds

Key Structural Differences

The compound’s unique tetrahydrooxepin substituent distinguishes it from other 1,3,2-dioxaborolane derivatives. Below is a comparative analysis with structurally related compounds:

Reactivity in Cross-Coupling Reactions

The tetrahydrooxepin moiety may influence steric and electronic properties:

- Electronic Effects : The electron-rich oxepin ring could enhance boron’s electrophilicity, improving reactivity with electron-deficient aryl halides. This contrasts with the electron-withdrawing benzoic acid group in 269409-73-6 , which may reduce boron’s electrophilicity .

Stability and Handling Considerations

- Thermal Stability : The requirement for cold storage (0–6°C ) suggests lower thermal stability compared to the acetanilide derivative (214360-60-8 ), which is stable at room temperature .

- Hydrolytic Sensitivity : Like most boronic esters, it is likely moisture-sensitive. However, the tetrahydrooxepin ring’s hydrophobicity may mitigate hydrolysis rates relative to polar derivatives like the benzoic acid analog .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism and Substrate Design

This method adapts the Miyaura borylation protocol, wherein a brominated 2,5,6,7-tetrahydrooxepin derivative reacts with bis(pinacolato)diboron under palladium catalysis. The general mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronated product.

Optimized Conditions

A representative procedure from WO2022/133529 employs:

- Substrate : 3-Bromo-2,5,6,7-tetrahydrooxepin (1.0 equiv)

- Boron source : Bis(pinacolato)diboron (1.2 equiv)

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Base : KOAc (2.0 equiv)

- Solvent : 1,4-Dioxane (0.2 M)

- Conditions : 80°C, 12 h under argon.

Purification via silica gel chromatography (20% ethyl acetate in petroleum ether) affords the product in 78% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with ¹¹B NMR showing a characteristic peak at δ 30.2 ppm for the dioxaborolane.

Hydroboration of Terminal Alkynes

9-BBN-Catalyzed Methodology

For substrates containing alkyne functionalities, hydroboration with pinacolborane (HBpin) offers a complementary route. The reaction proceeds via anti-Markovnikov addition, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN), which activates HBpin through Lewis acid-base interactions.

Case Study: 3-Ethynyl-2,5,6,7-tetrahydrooxepin

- Substrate : 3-Ethynyl-2,5,6,7-tetrahydrooxepin (1.0 equiv)

- Boron source : HBpin (1.2 equiv)

- Catalyst : 9-BBN (20 mol%)

- Solvent : THF (0.2 M)

- Conditions : 65°C, 1.5 h.

Liquid-liquid extraction (ethyl acetate/water) followed by flash chromatography yields the (E)-alkenylboronate in 76%. Steric effects from the oxepin ring favor trans-addition, as evidenced by ¹H NMR coupling constants (J = 16.8 Hz).

Multi-Step Synthesis from Dichloromethane

Boronic Acid Intermediate Formation

A three-step sequence from dichloromethane (CH₂Cl₂) involves:

Comparative Evaluation of Methodologies

Analytical Characterization Techniques

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronic esterification. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert gas.

- Optimizing stoichiometry between the oxepin derivative and the borolane precursor.

- Reaction temperatures between 60–80°C improve cross-coupling efficiency, while excess base (e.g., K₂CO₃) ensures deprotonation of intermediates .

- Critical Note : Monitor reaction progress via TLC or GC-MS to avoid over-substitution or decomposition.

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions, and what are common characterization challenges?

- Methodological Answer : The borolane moiety acts as a stable boronic ester precursor, enabling aryl-aryl bond formation. Key considerations:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products.

- Characterization : Confirm structure via ¹H/¹³C NMR (key peaks: ~1.3 ppm for tetramethyl groups, 6.5–7.5 ppm for oxepin protons) and high-resolution mass spectrometry (HRMS).

- Challenge : Residual palladium may require chelation with EDTA or filtration through Celite .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Waste Disposal : Treat boron-containing waste with aqueous NaOH (pH >12) before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving this borolane derivative?

- Methodological Answer :

- Reaction Path Search : Employ density functional theory (DFT) to model transition states and intermediate energies. Software like Gaussian or ORCA can predict regioselectivity in cross-coupling reactions .

- Example : A 2024 study integrated DFT with experimental data to identify optimal solvent systems (e.g., THF vs. DMF) for minimizing side reactions .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate instability of this compound under hygroscopic or acidic conditions?

- Methodological Answer :

- Hygroscopicity : Store with molecular sieves (3Å) and avoid prolonged exposure to humid environments.

- Acidic Sensitivity : Buffer reaction media to pH 7–8 using phosphate or carbonate salts.

- Data Contradiction : While notes stability up to 100°C, reports decomposition at 80°C in polar aprotic solvents. Resolve via controlled thermogravimetric analysis (TGA) .

Q. How can researchers analyze and resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.

- Comparative Analysis : Replicate conditions from conflicting studies (e.g., solvent purity, heating rates in DSC) to identify variables affecting thermal properties .

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., ASTM E794 for DSC).

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.